![molecular formula C10H8FNO2 B8725151 1-acetyl-6-fluoro-1,3-dihydro-2H-indol-2-one CAS No. 651747-71-6](/img/structure/B8725151.png)
1-acetyl-6-fluoro-1,3-dihydro-2H-indol-2-one
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Overview
Description
“1-acetyl-6-fluoro-1,3-dihydro-2H-indol-2-one” is a derivative of 2H-Indol-2-one, also known as 1,3-dihydroindol-2-one, 2-Indolinone, Indol-2 (3H)-one, Oxindol, Oxindole, 2-Oxindole, 2-Oxoindoline . It’s a bicyclic structure consisting of a benzene ring fused to 2-pyrrolidone .
Synthesis Analysis
The synthesis of 1,3-dihydro-2H-indol-2-ones derivatives involves a wide variety of biodynamic activities such as antituberculer, anti HIV, fungicidal, antibacterial, anticonvulsant . The synthesis of these derivatives is often achieved using one pot multicomponent-Biginelli reaction via CaCl (2) catalyst .Molecular Structure Analysis
The molecular structure of 1,3-dihydro-2H-indol-2-one consists of a C8H7NO formula with a molecular weight of 133.1473 . It’s also known as 1, 3-diazole and contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Mechanism of Action
While the specific mechanism of action for “1-acetyl-6-fluoro-1,3-dihydro-2H-indol-2-one” is not explicitly mentioned in the search results, it’s worth noting that similar compounds have been used to treat various conditions. For instance, BMS 204352, a compound with a similar structure, is used to treat ischemic stroke and acts as an activator of KNCQ4 and KCNQ5 .
Safety and Hazards
properties
CAS RN |
651747-71-6 |
---|---|
Product Name |
1-acetyl-6-fluoro-1,3-dihydro-2H-indol-2-one |
Molecular Formula |
C10H8FNO2 |
Molecular Weight |
193.17 g/mol |
IUPAC Name |
1-acetyl-6-fluoro-3H-indol-2-one |
InChI |
InChI=1S/C10H8FNO2/c1-6(13)12-9-5-8(11)3-2-7(9)4-10(12)14/h2-3,5H,4H2,1H3 |
InChI Key |
DVFHFXFORJYWPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)CC2=C1C=C(C=C2)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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